molecular formula C10H8F3NO3 B13501946 2-(2,2,2-Trifluoro-n-methylacetamido)benzoic acid

2-(2,2,2-Trifluoro-n-methylacetamido)benzoic acid

Cat. No.: B13501946
M. Wt: 247.17 g/mol
InChI Key: MPYJBFPYZXPQDW-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoro-n-methylacetamido)benzoic acid is a chemical compound with the molecular formula C10H8F3NO3. It is known for its unique structural features, which include a trifluoromethyl group and an acetamido group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoro-n-methylacetamido)benzoic acid typically involves the reaction of 2-(trifluoromethyl)benzoic acid with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoro-n-methylacetamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of functionalized benzoic acid derivatives .

Scientific Research Applications

2-(2,2,2-Trifluoro-n-methylacetamido)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoro-n-methylacetamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the acetamido group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the acetamido group.

    4-Methyl-2-(trifluoromethyl)benzoic acid: Contains a methyl group instead of an acetamido group.

    2,2,2-Trifluoro-N-methylacetamide: Lacks the benzoic acid core .

Uniqueness

2-(2,2,2-Trifluoro-n-methylacetamido)benzoic acid is unique due to the presence of both the trifluoromethyl and acetamido groups attached to the benzoic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H8F3NO3

Molecular Weight

247.17 g/mol

IUPAC Name

2-[methyl-(2,2,2-trifluoroacetyl)amino]benzoic acid

InChI

InChI=1S/C10H8F3NO3/c1-14(9(17)10(11,12)13)7-5-3-2-4-6(7)8(15)16/h2-5H,1H3,(H,15,16)

InChI Key

MPYJBFPYZXPQDW-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1C(=O)O)C(=O)C(F)(F)F

Origin of Product

United States

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